molecular formula C11H17N5OS B284817 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Katalognummer B284817
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: UPMYLUSDBROLEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one, also known as AHTP, is a small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.

Wirkmechanismus

The mechanism of action of 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not fully understood, but it has been hypothesized that it acts by inhibiting specific enzymes or proteins involved in cell growth and division. For example, 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein involved in the regulation of cell cycle progression. This inhibition leads to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the disruption of mitochondrial function. Additionally, 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to induce oxidative stress in cancer cells, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in lab experiments is its high purity and yield, making it suitable for large-scale production. Additionally, its selective anticancer activity makes it a promising candidate for cancer therapy. However, one limitation of using 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is the lack of understanding of its mechanism of action, which hinders the development of more effective treatments.

Zukünftige Richtungen

There are several future directions for research on 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. One area of interest is the development of more effective cancer therapies using 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, the potential applications of 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in other fields such as agriculture and environmental science should also be explored.

Synthesemethoden

The synthesis of 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves the reaction of hexylthiol with 5-amino-3-cyano-1H-[1,2,4]triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using a chlorinating agent such as thionyl chloride to yield the final product, 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. In particular, it has been shown to selectively inhibit the growth of cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. Additionally, 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been found to have antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Eigenschaften

Molekularformel

C11H17N5OS

Molekulargewicht

267.35 g/mol

IUPAC-Name

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C11H17N5OS/c1-2-3-4-5-6-18-11-15-14-10-13-9(17)7-8(12)16(10)11/h7H,2-6,12H2,1H3,(H,13,14,17)

InChI-Schlüssel

UPMYLUSDBROLEO-UHFFFAOYSA-N

Isomerische SMILES

CCCCCCSC1=NNC2=NC(=O)C=C(N21)N

SMILES

CCCCCCSC1=NNC2=NC(=O)C=C(N21)N

Kanonische SMILES

CCCCCCSC1=NNC2=NC(=O)C=C(N21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.